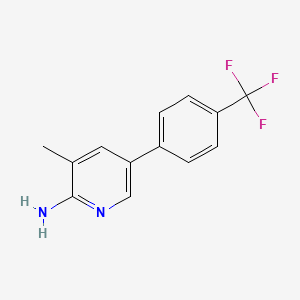
METHYL-2,3,4-TRIMETHOXYPHENYLACETATE
Vue d'ensemble
Description
METHYL-2,3,4-TRIMETHOXYPHENYLACETATE: is an organic compound with the molecular formula C12H16O5. It is a useful intermediate in the synthesis of various biologically active molecules, including those with anticancer properties . This compound is characterized by its three methoxy groups attached to a phenyl ring, which is further connected to an acetate group.
Méthodes De Préparation
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: METHYL-2,3,4-TRIMETHOXYPHENYLACETATE can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Alcohols or other reduced forms of the ester.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Intermediate in Synthesis: METHYL-2,3,4-TRIMETHOXYPHENYLACETATE is used as an intermediate in the synthesis of complex organic molecules, including those with potential anticancer properties.
Biology and Medicine
Drug Development: This compound is utilized in the development of pharmaceuticals, particularly those targeting cancer and other diseases.
Industry
Mécanisme D'action
The mechanism by which METHYL-2,3,4-TRIMETHOXYPHENYLACETATE exerts its effects is primarily through its role as an intermediate in the synthesis of biologically active compounds. These compounds often target specific molecular pathways and receptors in the body, leading to therapeutic effects. The exact molecular targets and pathways depend on the final synthesized product and its intended use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,3,4-trimethoxybenzoate: Similar in structure but with a benzoate group instead of an acetate group.
Methyl 2,3,4-trimethoxyphenylpropionate: Similar but with a propionate group instead of an acetate group
Uniqueness: : METHYL-2,3,4-TRIMETHOXYPHENYLACETATE is unique due to its specific arrangement of methoxy groups and the acetate functional group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of various biologically active molecules .
Propriétés
IUPAC Name |
methyl 2-(2,3,4-trimethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-14-9-6-5-8(7-10(13)15-2)11(16-3)12(9)17-4/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAZNDAURDYBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 5-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B7902736.png)


![2-(Imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B7902754.png)









